Btk inhibitor 2

Übersicht

Beschreibung

Bruton’s tyrosine kinase (BTK) is a cytoplasmatic kinase belonging to the Tec family and is expressed by hematopoietic and plasma cells that regulate different signals, including the PI3K, MAPK, and NF-κB pathways . BTK inhibitors (BTKi) are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . BTK inhibitors can effectively alleviate various diseases such as tumors, leukemia, and asthma .

Synthesis Analysis

The synthesis of BTK inhibitors involves a series of chemical reactions. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .

Molecular Structure Analysis

The molecular structure of BTK inhibitors is analyzed using 3D-QSAR, molecular docking, and molecular dynamics (MD) simulation . The impact of various functional groups in the molecule on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the development of BTK inhibitors are complex and involve a series of steps. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .

Physical And Chemical Properties Analysis

The physical and chemical properties of BTK inhibitors are influenced by various functional groups in the molecule. The impact of these groups on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .

Zukünftige Richtungen

Second-generation BTKi have improved selectivity and demonstrate reduced rates of cardiovascular complications in three head-to-head ibrutinib studies . Additionally, new reversible BTK inhibitors are currently under development in early-phase studies to improve their activity and to diminish adverse effects .

Eigenschaften

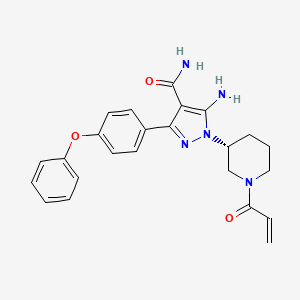

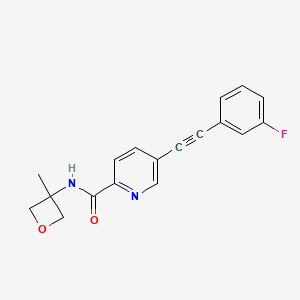

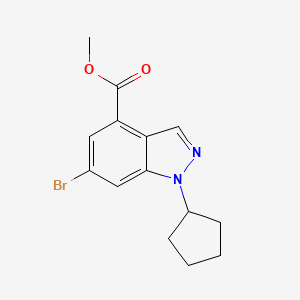

IUPAC Name |

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRSSATGYETCG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Btk inhibitor 2 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)